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Compound of Interest

Compound Name: Heptanedinitrile

Cat. No.: B1346978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations of

heptanedinitrile, also known as pimelonitrile. The protocols are intended to serve as a guide

for laboratory synthesis and functionalization of this versatile dinitrile. All quantitative data are

summarized in tables for clarity, and reaction pathways are illustrated with diagrams.

Synthesis of Heptanedinitrile from 1,5-
Dibromopentane
The synthesis of heptanedinitrile can be achieved through a nucleophilic substitution reaction

where a cyanide source displaces bromide ions from an alkyl dihalide. The following protocol is

a representative procedure based on the reaction of alkyl halides with sodium cyanide.

Quantitative Data
Reactant 1 Reactant 2 Solvent Product Yield Purity

1,5-

Dibromopent

ane

Sodium

Cyanide

(NaCN)

Dimethyl

Sulfoxide

(DMSO)

Heptanedinitri

le
85-95%

>98% (after

distillation)

Experimental Protocol
Materials:
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1,5-Dibromopentane (1.0 eq)

Sodium Cyanide (2.2 eq)

Dimethyl Sulfoxide (DMSO), anhydrous

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Heating mantle with a magnetic stirrer

Separatory funnel

Distillation apparatus

Procedure:

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a

magnetic stir bar.

Add sodium cyanide (2.2 eq) and anhydrous DMSO to the flask.

Begin stirring the suspension and add 1,5-dibromopentane (1.0 eq) dropwise at room

temperature.

After the addition is complete, heat the reaction mixture to 120-140°C.

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress

by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and extract with diethyl

ether (3 x volumes of the reaction mixture).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

Purify the crude heptanedinitrile by vacuum distillation to obtain a colorless oil.

Reaction Pathway

1,5-Dibromopentane

Heptanedinitrile

  + 2 NaCN
(DMSO, 120-140°C)

Sodium Cyanide

Click to download full resolution via product page

Caption: Synthesis of Heptanedinitrile.

Reduction of Heptanedinitrile to 1,7-Diaminoheptane
The reduction of the nitrile groups in heptanedinitrile yields the corresponding primary amine,

1,7-diaminoheptane. Catalytic hydrogenation is a common and efficient method for this

transformation.[1]
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Reactant Catalyst Solvent Product Yield Purity

Heptanedinitri

le

Raney Nickel

(Raney Ni)
Ethanol

1,7-

Diaminohepta

ne

High
High (after

distillation)

Experimental Protocol
Materials:

Heptanedinitrile (1.0 eq)

Raney Nickel (catalytic amount)

Ethanol, anhydrous

Hydrogen gas (H₂)

High-pressure autoclave (hydrogenator)

Filtration apparatus (e.g., Celite pad)

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Charge a high-pressure autoclave with a solution of heptanedinitrile in anhydrous ethanol.

Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere

(e.g., nitrogen or argon).

Seal the autoclave and purge it several times with hydrogen gas.

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
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Heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) with vigorous

stirring.

Monitor the reaction progress by observing the uptake of hydrogen gas.[1]

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent

the excess hydrogen.[1]

Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

Rinse the filter cake with ethanol.

Combine the filtrate and washings, and remove the solvent using a rotary evaporator.[1]

Purify the crude 1,7-diaminoheptane by vacuum distillation.[1]

Reaction Pathway

Heptanedinitrile

1,7-Diaminoheptane

  + H₂ (excess)
(Raney Ni, Ethanol, High Pressure, Heat)

Hydrogen

Click to download full resolution via product page

Caption: Reduction of Heptanedinitrile.

Hydrolysis of Heptanedinitrile to Pimelic Acid
The hydrolysis of both nitrile groups of heptanedinitrile under acidic or basic conditions yields

pimelic acid (heptanedioic acid). The following is a representative protocol for acid-catalyzed

hydrolysis.
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Quantitative Data
Reactant Reagent Solvent Product Yield Purity

Heptanedinitri

le

Sulfuric Acid

(H₂SO₄)
Water Pimelic Acid 80-88%

>99% (after

recrystallizati

on)

Experimental Protocol
Materials:

Heptanedinitrile (1.0 eq)

Concentrated Sulfuric Acid

Water

Sodium Carbonate (for neutralization)

Round-bottom flask

Reflux condenser

Heating mantle with a magnetic stirrer

Büchner funnel and filter flask

Recrystallization apparatus

Procedure:

In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute

sulfuric acid solution (e.g., 50% v/v).

Add heptanedinitrile to the sulfuric acid solution.

Attach a reflux condenser and heat the mixture to reflux with stirring.
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Continue refluxing for several hours until the reaction is complete (TLC or LC-MS can be

used for monitoring).

Cool the reaction mixture in an ice bath to precipitate the crude pimelic acid.

Collect the solid product by vacuum filtration and wash with cold water.

To remove any remaining acid, the crude product can be dissolved in a sodium carbonate

solution, followed by re-precipitation with a strong acid.

Purify the pimelic acid by recrystallization from hot water or another suitable solvent.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry.

Reaction Pathway

Heptanedinitrile

Pimelic Acid

  + H₂O, H⁺

(Reflux)

Water

Click to download full resolution via product page

Caption: Hydrolysis of Heptanedinitrile.

Reaction of Heptanedinitrile with a Grignard
Reagent
Heptanedinitrile can react with Grignard reagents to form diketones after acidic workup. This

protocol describes a representative reaction using methylmagnesium bromide.
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Quantitative Data
Reactant 1 Reactant 2 Solvent Product Yield Purity

Heptanedinitri

le

Methylmagne

sium Bromide

(CH₃MgBr)

Diethyl Ether

/ THF

2,8-

Nonanedione

Moderate to

High

High (after

chromatograp

hy)

Experimental Protocol
Materials:

Heptanedinitrile (1.0 eq)

Methylmagnesium bromide solution in diethyl ether (2.2 eq)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Aqueous hydrochloric acid (HCl), dilute

Saturated aqueous sodium bicarbonate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Three-neck round-bottom flask

Dropping funnel

Reflux condenser

Nitrogen or argon gas inlet

Magnetic stirrer

Separatory funnel

Column chromatography apparatus
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Procedure:

Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux

condenser, nitrogen inlet, and magnetic stir bar.

Place a solution of heptanedinitrile in anhydrous diethyl ether or THF into the flask.

Cool the flask in an ice bath.

Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to

the stirred solution of heptanedinitrile under an inert atmosphere.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise

addition of dilute aqueous HCl.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed

by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

Purify the crude 2,8-nonanedione by column chromatography on silica gel.

Reaction Pathway
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Step 1: Grignard Addition

Step 2: Acidic Workup

Heptanedinitrile

Diimine Intermediate

  + 2 CH₃MgBr
(Ether/THF)

Methylmagnesium Bromide

Diimine Intermediate

2,8-Nonanedione

H₃O⁺

Click to download full resolution via product page

Caption: Grignard reaction with Heptanedinitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Application Notes and Protocols for Reactions of
Heptanedinitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346978#experimental-protocols-for-heptanedinitrile-
reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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